3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C13H8F3N3O and its molecular weight is 279.222. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
- Pyridine derivatives, including structures similar to "3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile," have been extensively studied for their potential in drug discovery. These compounds are notable for their bioactive properties and selectivity in targeting various diseases. The versatility of the pyridine scaffold allows for significant exploration in pharmacophore space due to its sp^3-hybridization, contributing to the stereochemistry of the molecule and increased three-dimensional coverage, which is essential for developing novel compounds with different biological profiles (Li Petri et al., 2021).
Environmental Science Applications
- In the context of environmental science, research on pyridine and its derivatives, including compounds similar to "this compound," has focused on their degradation and impact on ecosystems. Specifically, studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and effects of these compounds. Understanding the biodegradability of pyridine derivatives is crucial for evaluating their persistence and potential accumulation in environmental matrices (Liu & Mejia Avendaño, 2013).
Material Science Applications
- Pyridine-based compounds play a significant role in material science, particularly in the development of coatings and protective materials. The chemical properties of pyridine derivatives make them suitable for use in anticorrosive coatings, offering protection against metallic corrosion. The ability of these compounds to form stable chelating complexes with surface metallic atoms through coordination bonding highlights their utility in protecting materials from environmental damage. Research in this area aims to explore the effectiveness of quinoline and its derivatives, closely related to pyridine compounds, in serving as anticorrosive agents (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
This compound acts as a competitive inhibitor of PFKFB3 . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of PFKFB3 by this compound affects the glycolytic pathway . This results in a decrease in the levels of fructose-2,6-bisphosphate, a potent activator of glycolysis, leading to a reduction in the rate of this metabolic pathway .
Result of Action
The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to growth inhibition in cancer cells . This is because cancer cells often rely on glycolysis for their energy needs, and inhibiting this pathway can starve the cells of energy .
Properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)10-4-12(11(5-17)19-7-10)20-8-9-2-1-3-18-6-9/h1-4,6-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJKYDDOOUGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.